molecular formula C11H20Br2N4 B13181772 N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide

Cat. No.: B13181772
M. Wt: 368.11 g/mol
InChI Key: NZCBPZHSXFUZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is a tertiary amine salt composed of a piperidine core substituted with a methyl group at the nitrogen atom and a 6-methylpyridazine ring at the 1-position. The dihydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s structure features:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
  • N-methyl substitution: A methyl group attached to the piperidine nitrogen, classifying it as a tertiary amine.
  • 6-methylpyridazine substituent: A six-membered aromatic heterocycle with two adjacent nitrogen atoms and a methyl group at the 6-position.
  • Dihydrobromide salt: Two equivalents of hydrobromic acid neutralize the amine, improving crystallinity and handling properties .

Properties

Molecular Formula

C11H20Br2N4

Molecular Weight

368.11 g/mol

IUPAC Name

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine;dihydrobromide

InChI

InChI=1S/C11H18N4.2BrH/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2;;/h5-6,10,12H,3-4,7-8H2,1-2H3;2*1H

InChI Key

NZCBPZHSXFUZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyridazine ring through a series of reactions, often involving nucleophilic substitution.

    Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring and the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other piperidine-based amines and heterocyclic derivatives. Below is a comparative analysis with notable analogues:

Table 1: Structural and Functional Comparison
Compound Name Heterocycle Substituent(s) Amine Type Salt Form Molecular Weight (g/mol)
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide Pyridazine (2 N) 6-methyl Tertiary Dihydrobromide 366.82*
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride Pyridine (1 N) 6-bromo Primary Hydrochloride 292.61
N-Nitrosopiperidine Piperidine (1 N) Nitroso (N=O) Secondary None 116.12

*Calculated based on free base (C₁₁H₁₇N₄, MW: 205.28) + 2 HBr (161.82).

Key Observations :

Heterocyclic Influence: The pyridazine ring in the target compound (two adjacent N atoms) confers distinct electronic and hydrogen-bonding properties compared to pyridine (one N) in the hydrochloride analogue . Pyridazine’s electron-deficient nature may enhance interactions with biological targets.

Substituent Effects :

  • The 6-methyl group on pyridazine is electron-donating, increasing lipophilicity (logP) compared to the electron-withdrawing 6-bromo substituent in the pyridine analogue .
  • Bromine in the pyridine analogue may enhance halogen bonding but reduce metabolic stability.

Amine Classification and Salt Form :

  • The tertiary amine in the target compound improves membrane permeability relative to the primary amine in the hydrochloride analogue.
  • Dihydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides due to bromide’s larger ionic radius, though this varies with counterion interactions .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties
Property Target Compound (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl N-Nitrosopiperidine
Solubility in Water High (dihydrobromide salt) Moderate (hydrochloride salt) Low (neutral amine)
logP (Predicted) ~1.5 (methyl enhances lipophilicity) ~1.0 (bromo reduces lipophilicity) ~0.2 (nitroso polar)
Bioavailability Likely high (tertiary amine) Moderate (primary amine) Low (toxic metabolite)

Biological Activity

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}N4_{4}·2Br
  • CAS Number : 1251074-23-3

This compound features a piperidine ring substituted with a 6-methylpyridazin moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine and pyridazine compounds exhibit notable antimicrobial properties. For instance, a series of substituted compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, certain derivatives showed significant inhibitory concentrations (IC50_{50}) ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that several derivatives of piperidine and pyridazine were non-toxic at effective concentrations, suggesting a favorable safety profile for further development . The cytotoxic effects were assessed using standard protocols, demonstrating that these compounds could selectively target pathogenic cells without adversely affecting normal human cells.

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Docking studies have indicated that these compounds can bind effectively to enzymes or receptors associated with microbial growth and proliferation .

Case Study: Anti-Tubercular Activity

In a recent study published in 2020, researchers synthesized various derivatives based on the piperidine scaffold and evaluated their anti-tubercular activity. The most promising candidates demonstrated IC90_{90} values ranging from 3.73 to 4.00 μM, highlighting their potential as therapeutic agents against tuberculosis. The study also included crystallization efforts for selected compounds to better understand their structural properties .

CompoundIC50_{50} (μM)IC90_{90} (μM)Cytotoxicity (HEK-293)
6a1.353.73Non-toxic
6e2.184.00Non-toxic
6h--Non-toxic

Additional Pharmacological Activities

Beyond anti-tubercular effects, compounds similar to N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine have been investigated for their anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), with IC50_{50} values in the low micromolar range . This suggests that the compound may also play a role in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.